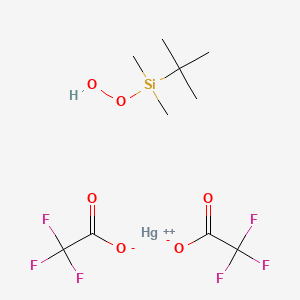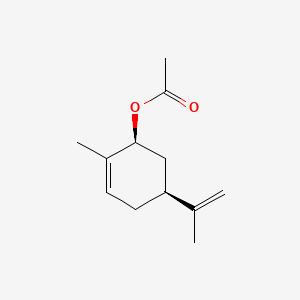
(1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate is an organic compound known for its unique structural configuration and potential applications in various fields. This compound is characterized by its cis configuration, where the substituents are on the same side of the double bond, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexene derivatives, which undergo acetylation in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The final product is purified through distillation or recrystallization techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
(1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as hydroxide ions replace the acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Alcohols or other substituted cyclohexenes.
Aplicaciones Científicas De Investigación
(1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetate group can undergo hydrolysis, releasing acetic acid and the active cyclohexene derivative. This active form can interact with cellular components, modulating various biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate: Similar structure but different stereochemistry.
(1S-trans)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate: Different configuration around the double bond.
(1R-trans)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate: Different stereochemistry and configuration.
Uniqueness
The uniqueness of (1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate lies in its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans and other stereoisomers. This configuration can influence its reactivity, biological activity, and applications in various fields.
Propiedades
Número CAS |
76704-28-4 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
[(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12-/m0/s1 |
Clave InChI |
YTHRBOFHFYZBRJ-RYUDHWBXSA-N |
SMILES isomérico |
CC1=CC[C@@H](C[C@@H]1OC(=O)C)C(=C)C |
SMILES canónico |
CC1=CCC(CC1OC(=O)C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


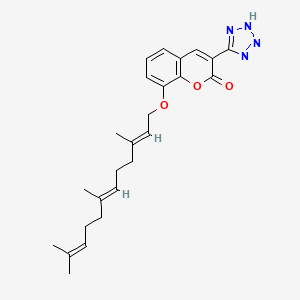

![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
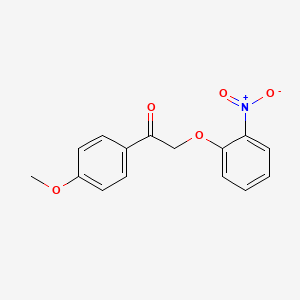
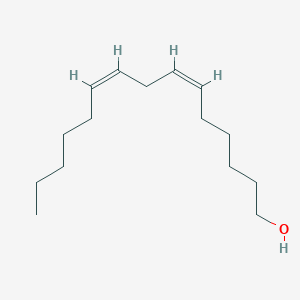
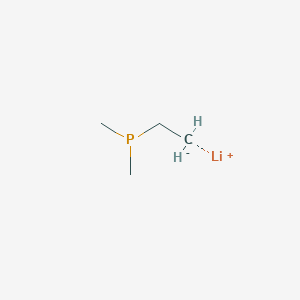
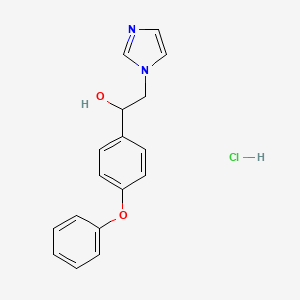
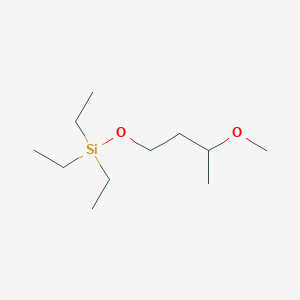
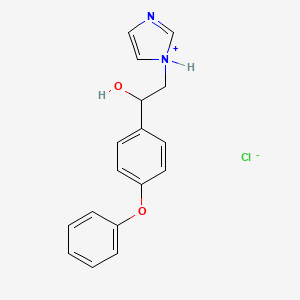
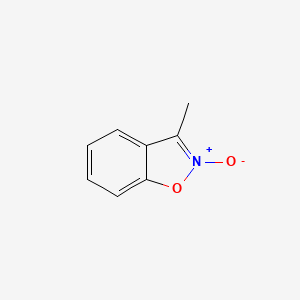
methanone](/img/structure/B14437166.png)


